

Comprehensive Characterization Guide: 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde

CAS No.: 1261584-14-8

Cat. No.: B2901338

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Part 1: Executive Summary & Strategic Importance

5-Hydroxy-2-(trifluoromethoxy)benzaldehyde (CAS: 1261584-14-8) represents a high-value fluorinated scaffold in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a critical pharmacophore, offering enhanced lipophilicity and metabolic stability compared to methoxy analogs, while the aldehyde and hydroxyl handles provide versatile attachment points for heterocycle formation (e.g., benzofurans, quinolines).

The Data Gap: Unlike its commercially ubiquitous isomer (2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, MP 31-33°C), the 5-Hydroxy-2-(trifluoromethoxy) variant lacks widely standardized physical property data in public repositories. Consequently, researchers must treat the determination of its melting point (MP) not merely as a routine check, but as a Critical Quality Attribute (CQA) validation.

This guide outlines the theoretical physicochemical profile, a rigorous experimental protocol for MP determination, and the structural logic governing its solid-state behavior.

Part 2: Physicochemical Profile & SAR Analysis

To understand the expected melting behavior, we must analyze the Structure-Property Relationships (SPR) relative to its known isomers.

Table 1: Comparative Physicochemical Properties[1][2]

Property	Target Compound: 5-Hydroxy-2-(trifluoromethoxy)	Reference Isomer: 2-Hydroxy-5-(trifluoromethoxy)	Parent: 2-(Trifluoromethoxy)benzaldehyde
CAS Number	1261584-14-8	93249-62-8	94651-33-9
Physical State	Solid (Predicted)	Low-Melting Solid	Liquid
Melting Point	Experimental Determination Required (Est. >40°C)	31–33 °C [1]	N/A (BP 76°C @ 20mmHg)
H-Bonding Mode	Intermolecular (Lattice stabilizing)	Intramolecular (Lattice destabilizing)	None (No donor)
Lipophilicity	High (OCF ₃ effect)	High	High

Theoretical Melting Point Prediction

The melting point of the target compound is governed by the positioning of the hydroxyl (-OH) group relative to the aldehyde (-CHO).

- Reference Isomer (2-OH, 5-OCF₃): The hydroxyl is ortho to the aldehyde. This forms a strong intramolecular hydrogen bond (pseudo-6-membered ring), which "hides" the polar groups from the crystal lattice. This reduces intermolecular attraction, resulting in a very low melting point (31-33°C).
- Target Compound (5-OH, 2-OCF₃): The hydroxyl is meta to the aldehyde. Intramolecular H-bonding is geometrically impossible. Therefore, the -OH group must engage in intermolecular hydrogen bonding with neighboring molecules to satisfy its dipole.
 - Conclusion: This intermolecular networking significantly increases lattice energy. Consequently, **5-Hydroxy-2-(trifluoromethoxy)benzaldehyde** is expected to have a

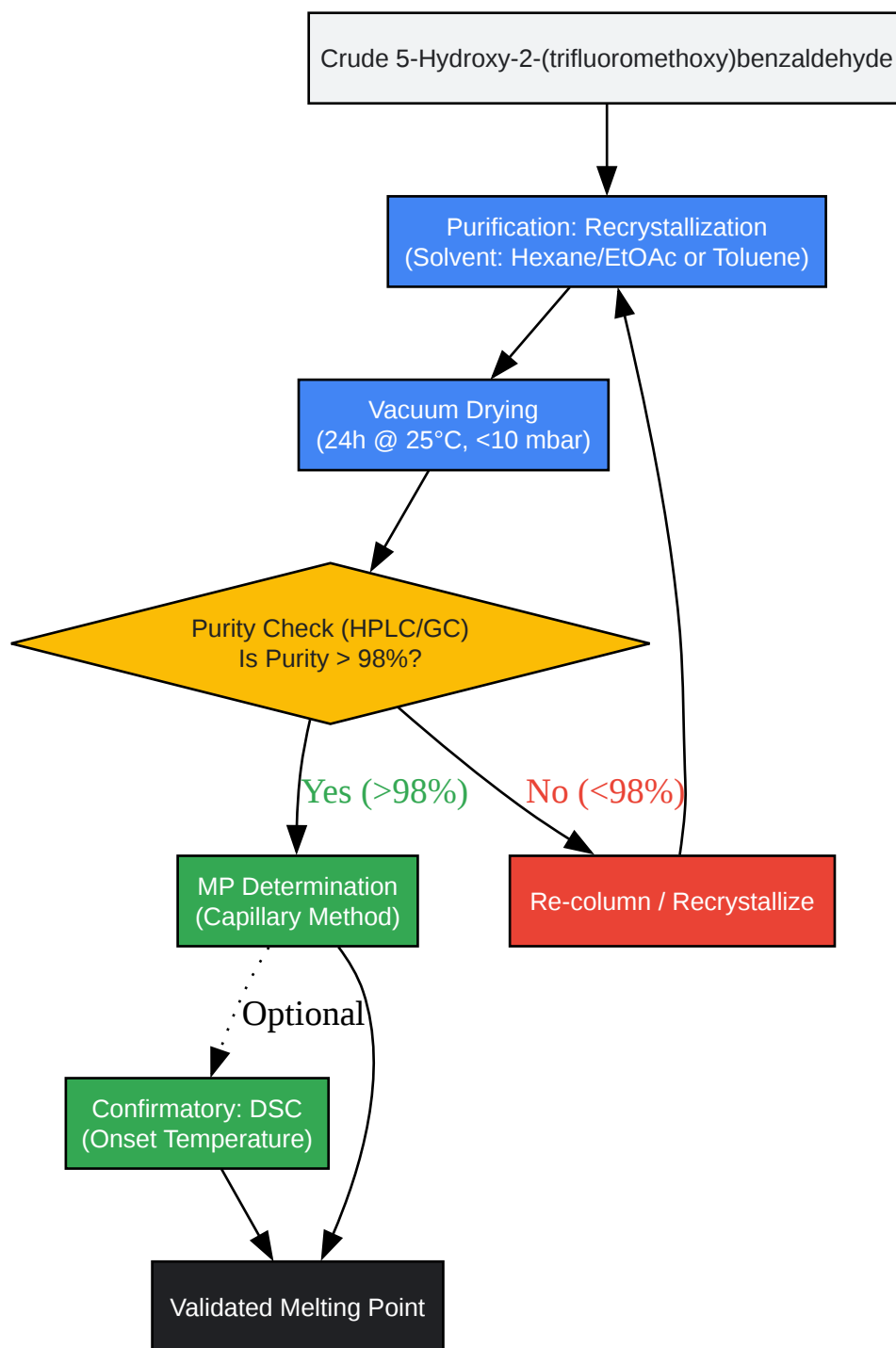
significantly higher melting point than its isomer, likely in the range of 50°C – 90°C, depending on polymorphic form.

Part 3: Experimental Protocol for MP Determination

Since literature values are sparse, you must generate self-validated data. Follow this protocol to ensure the observed melting point reflects the true thermodynamic value and not an impurity profile.

Workflow Diagram: Synthesis & Characterization

The following diagram outlines the logical flow from crude isolation to validated physical constant determination.



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Figure 1: Workflow for the purification and rigorous characterization of the target aldehyde.

Step-by-Step Methodology

1. Sample Preparation (The "Dry" Rule)

Aldehydes can oxidize to carboxylic acids, and phenols are hygroscopic.

- Protocol: Dry the sample in a vacuum desiccator over P_2O_5 for at least 12 hours prior to analysis.
- Why: Retained solvent or moisture will depress the melting point (colligative property), leading to a false "oil" or low-melting solid classification.

2. Capillary Method (Standard)

- Equipment: Buchi Melting Point B-545 or equivalent.
- Ramp Rate:
 - Fast Ramp ($10^\circ\text{C}/\text{min}$) to identify approximate range.
 - Data Run: $1.0^\circ\text{C}/\text{min}$ starting 10°C below the approximate onset.
- Observation: Record the temperature of first liquid meniscus (Onset) and complete liquefaction (Clear Point).
- Acceptance Criteria: A range of $< 2^\circ\text{C}$ indicates high purity. A broad range ($> 3^\circ\text{C}$) suggests solvent entrapment or oxidation.

3. Differential Scanning Calorimetry (DSC) (Advanced)

For drug development files, DSC is preferred to distinguish between melting and decomposition.

- Pan: Crimped Aluminum (to prevent sublimation of the aldehyde).
- Program: Equilibrate at 25°C → Ramp $10^\circ\text{C}/\text{min}$ to 150°C .
- Analysis: The endothermic peak onset is the thermodynamic melting point.

Part 4: Applications in Drug Discovery[3][4]

The **5-Hydroxy-2-(trifluoromethoxy)benzaldehyde** scaffold is a "privileged structure" in modern medicinal chemistry.

Metabolic Stability

The trifluoromethoxy group (-OCF₃) is often called a "super-halogen." It occupies a similar steric volume to an isopropyl group but is electronically withdrawing.

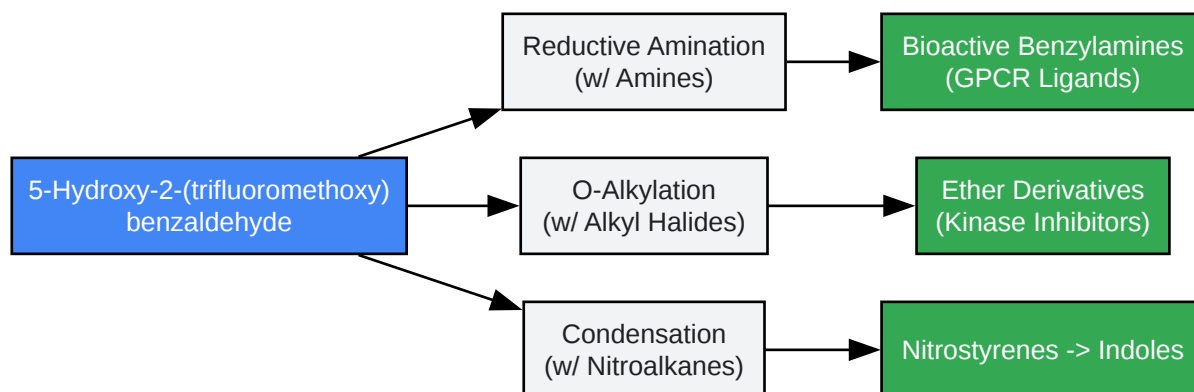
- Mechanism: The strong C-F bonds prevent oxidative metabolism at the 2-position, extending the half-life of the drug candidate [2].

Synthetic Versatility

This scaffold serves as a linchpin for diversity-oriented synthesis:

- Aldehyde (C1): Precursor for reductive amination (benzylamines) or Knoevenagel condensations.
- Hydroxyl (C5): Site for alkylation to tune solubility or introduce targeting moieties (e.g., PEG chains).

Logic Diagram: Synthetic Utility



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Figure 2: Synthetic divergence from the core scaffold.

Part 5: Troubleshooting & Handling

Issue: "My sample is an oil."

If your synthesized batch is an oil at room temperature:

- Check Purity: Run an NMR. Impurities (especially the starting material 2-(trifluoromethoxy)phenol) act as solvents, depressing the MP.
- Induce Crystallization: Dissolve in minimal diethyl ether, add hexane until turbid, and store at -20°C. Scratch the glass to induce nucleation.
- Isomer Check: Confirm you have the 5-hydroxy isomer (para-substitution pattern in NMR) and not the 2-hydroxy isomer (MP 31°C).

Safety (SDS Summary)

- Signal Word: Warning
- Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).
- Handling: Use in a fume hood. Aldehydes can be sensitizers.[3]

References

- Isomer Data (2-Hydroxy-5-(trifluoromethoxy)benzaldehyde)
 - Source: Sigma-Aldrich / Merck KGaA.
 - D
 - URL: (Search CAS: 93249-62-8 for comparison).
- Medicinal Chemistry of the Trifluoromethoxy Group
 - Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[4]
[5]
 - Source: Molecules (MDPI), 2025.
 - Context: Analysis of lipophilicity and metabolic stability conferred by OCF₃.
 - URL:
- General Aldehyde Characterization
 - Source: Thermo Fisher Scientific (Alfa Aesar).

- Context: Handling and storage of air-sensitive benzaldehydes.[1]
- URL:

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